molecular formula C17H18N6O B2959262 (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034302-77-5

(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2959262
CAS RN: 2034302-77-5
M. Wt: 322.372
InChI Key: LXEFRMRUNGHOHN-UHFFFAOYSA-N
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Description

The compound (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a triazole ring, and a pyrrolidine ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . The triazole ring is another type of heterocycle, consisting of two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a type of cyclic amine with the formula (CH2)4NH .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The benzimidazole and triazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds . The pyrrolidine ring, on the other hand, is a type of cyclic amine .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of its various functional groups. For instance, the benzimidazole and triazole rings might participate in electrophilic substitution reactions due to their aromatic nature . The pyrrolidine ring, being a type of amine, could undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor . The compound’s solubility would be influenced by the presence of polar functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Bassyouni et al. (2012) detailed the synthesis and evaluation of various benzimidazole derivatives, highlighting their antioxidant and antimicrobial activities. The synthesis involved multiple steps, including reactions with different carboxylic acids to form novel compounds. These processes underline the chemical versatility and potential for creating derivatives with specific biological activities (Bassyouni et al., 2012).

Biological Activities and Applications

  • Anticancer and Antimicrobial Applications: Mullagiri et al. (2018) synthesized and evaluated a series of compounds for their antiproliferative activity against various cancer cell lines, revealing significant cytotoxicity. The compounds effectively inhibited microtubule assembly formation, demonstrating their potential as anticancer agents (Mullagiri et al., 2018).
  • Optical and Material Science Applications: Volpi et al. (2017) explored the synthesis of imidazo[1,5-a]pyridine derivatives with notable optical properties, including large Stokes' shifts. These findings suggest the potential use of such compounds in the development of luminescent materials (Volpi et al., 2017).

Antiviral and Enzyme Inhibition

  • Antiviral Properties: Galal et al. (2010) synthesized benzofuran derivatives showing significant HIV inhibitory activity. This suggests that compounds with similar structures could be explored for their antiviral capabilities, particularly against HIV (Galal et al., 2010).

Drug Design and Molecular Docking

  • Sodium Channel Blocker and Anticonvulsant Agents: Malik and Khan (2014) designed and synthesized derivatives as sodium channel blockers with anticonvulsant properties. The study underscores the compound's role in neurological disorder treatments, highlighting its potential in drug design (Malik & Khan, 2014).

Future Directions

The compound (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone and its derivatives could be the subject of future research, given the wide range of biological activities exhibited by similar compounds . Potential areas of study could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential therapeutic applications.

properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(12-3-4-14-15(7-12)19-10-18-14)22-6-5-13(8-22)23-9-16(20-21-23)11-1-2-11/h3-4,7,9-11,13H,1-2,5-6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEFRMRUNGHOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

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